4-[4-(diphenylmethyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Description
4-[4-(Diphenylmethyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 2-methylimidazole moiety at position 6 and a diphenylmethyl-piperazine group at position 2. This structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where aromatic and nitrogen-rich scaffolds are critical.
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-6-(2-methylimidazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6/c1-20-26-12-13-31(20)24-18-23(27-19-28-24)29-14-16-30(17-15-29)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18-19,25H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYWGUPPOJSQAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(diphenylmethyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves multi-step organic synthesis. One common route includes:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a diphenylmethyl group. This can be achieved by reacting piperazine with diphenylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Synthesis of the Pyrimidine Core: The pyrimidine ring is synthesized separately, often starting from a suitable precursor like 2,4-dichloropyrimidine. This precursor undergoes substitution reactions to introduce the desired functional groups.
Coupling of Intermediates: The final step involves coupling the diphenylmethylpiperazine intermediate with the pyrimidine core. This is typically done under conditions that promote nucleophilic substitution, such as heating in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Diphenylmethyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to dehydrogenated products.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:
- Antidepressant Activity : The piperazine moiety is known for its role in antidepressant medications. Studies have shown that derivatives can act as serotonin receptor modulators, potentially providing therapeutic effects in mood disorders.
- Antipsychotic Effects : Compounds with diphenylmethylpiperazine structures are often investigated for antipsychotic properties. Research has demonstrated their ability to modulate dopamine receptors, which are critical in the treatment of schizophrenia and related disorders.
Cancer Research
Studies have explored the potential of pyrimidine derivatives in oncology:
- Cell Proliferation Inhibition : Preliminary data suggest that the compound may inhibit the proliferation of certain cancer cell lines, including breast and prostate cancer cells. This effect is hypothesized to be due to the interference with specific signaling pathways involved in cell growth.
Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology:
- Cognitive Enhancement : Some studies indicate that piperazine derivatives can enhance cognitive functions by modulating neurotransmitter systems involved in learning and memory.
Case Study 1: Antidepressant Activity
A study conducted on a series of piperazine derivatives, including the target compound, demonstrated significant antidepressant-like effects in animal models. The study utilized behavioral assays such as the forced swim test and tail suspension test to assess efficacy. Results indicated a dose-dependent reduction in immobility time, suggesting potential for clinical development.
Case Study 2: Cancer Cell Line Testing
In vitro studies evaluated the effect of the compound on various cancer cell lines. The compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and PC3 (prostate cancer) cells. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent.
Data Tables
Mechanism of Action
The mechanism of action of 4-[4-(diphenylmethyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and thereby influencing cellular signaling pathways. Detailed studies often involve molecular docking and in vitro assays to elucidate these interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related pyrimidine derivatives:
Structural and Functional Insights
Piperazine Modifications :
- The diphenylmethyl group in the target compound significantly increases steric bulk and hydrophobicity compared to unsubstituted piperazine analogs (e.g., the compound in ). This modification may enhance blood-brain barrier penetration but could reduce solubility .
- In SCH 66712, a phenylimidazole-piperazine substituent confers selective CYP2D6 inhibition, with a 10-fold lower KI than the target compound’s hypothetical activity .
Imidazole Variations :
- 2-Methylimidazole (target compound) vs. benzoimidazole () or phenylimidazole (): Smaller imidazole substituents (e.g., 2-methyl) may reduce off-target interactions, while bulkier groups (e.g., benzoimidazole) improve affinity for specific enzyme pockets .
Electrophilic Substituents :
- Trifluoromethyl () and methanesulfonyl () groups enhance metabolic stability and modulate electronic properties, which are absent in the target compound. These substituents are common in kinase inhibitors and protease-resistant drug candidates .
Pharmacological and Mechanistic Differences
- CYP2D6 Inhibition: SCH 66712 exhibits mechanism-based CYP2D6 inactivation (kinact = 0.32 min⁻¹), whereas the target compound’s diphenylmethyl group may shift selectivity toward other CYP isoforms or non-enzymatic targets .
- Patent Derivatives : Compounds like those in and are optimized for intellectual property diversity, often prioritizing sulfonyl or fluorinated groups for patentability and improved pharmacokinetics .
Notes
Data Limitations : Detailed enzymatic or cellular data for the target compound are absent in the provided evidence; inferences are drawn from structurally related molecules.
Therapeutic Potential: Piperazine-pyrimidine hybrids are explored in oncology, CNS disorders, and infectious diseases, with substituent choice critically influencing target engagement and toxicity .
Biological Activity
4-[4-(Diphenylmethyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and its structural representation, which features a pyrimidine core substituted with a piperazine and an imidazole group. The diphenylmethyl moiety contributes to its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Serotonin Receptors : Compounds with piperazine moieties often exhibit affinity for serotonin receptors, which are implicated in mood regulation and anxiety disorders.
- Dopamine Receptors : Similar compounds have shown dopaminergic activity, suggesting potential applications in treating schizophrenia and other neuropsychiatric disorders.
- PARP Inhibition : Recent studies indicate that related compounds inhibit PARP1 activity, which is crucial in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy agents .
Biological Activity Data
Case Study 1: Cardiac Activity
In a study evaluating cardiac effects, the compound exhibited significant inotropic effects on isolated rat hearts. The results indicated that it enhanced contractility without causing excessive heart rate increases, making it a candidate for further investigation as a cardiac therapeutic agent .
Case Study 2: Cancer Research
A series of experiments assessed the efficacy of related piperazine derivatives against various cancer cell lines. One derivative demonstrated an IC50 value of 18 μM against human breast cancer cells, highlighting the potential for development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
